molecular formula C8H7F3O2 B147642 2-(2,2,2-Trifluoroethoxy)phenol CAS No. 160968-99-0

2-(2,2,2-Trifluoroethoxy)phenol

Cat. No. B147642
M. Wt: 192.13 g/mol
InChI Key: VDWGLBLCECKXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)phenol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another approach for synthesizing aryl trifluoromethyl ethers from phenols involves the conversion of phenols to the corresponding aryl and heteroaryl xanthates, followed by conversion to trifluoromethyl ethers under mild conditions . Additionally, a method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones through a dibromination-double dehydrobromination sequence has been developed .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination and compared using Hartree-Fock and density functional theory . The molecular structure of 2-trifluoromethylphenol was determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies. Mild hydrolysis of 2-trifluoromethylphenol at neutral pH leads to the liberation of fluorine anions to form salicylic acid, a process driven by the hydration of the fluorine anions . Benzylic C-H trifluoromethylation of phenol derivatives has been achieved using copper/Togni reagent, demonstrating the practical utility of these reactions . Palladium-catalyzed cross-coupling of phenol triflates with organostannanes provides an efficient route to substituted resorcinol dimethyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesized diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The kinetics and mechanism of hydrolysis of 2-trifluoromethylphenol indicate that the rate of hydrolysis is favored at higher pH and is not influenced by oxygen, sunlight, or trace elements found in natural water . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol is stabilized by various hydrogen bonds and π-π stacking interactions .

Scientific Research Applications

Synthesis of Silodosin Intermediate

2-(2,2,2-Trifluoroethoxy)phenol is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for its key intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed, highlighting the method's convenience and economy (Luo, Chen, Zhang, & Huang, 2008).

Aryloxycyclophosphazenes Chemistry

This compound plays a role in the substituent exchange reactions of sodium 2,2,2-trifluoroethoxide with trimeric and tetrameric aryloxycyclophosphazenes. This process serves as a model for reactions with high polymeric linear organophosphazenes, contributing to understanding the chemical behavior of these compounds (Liu, Breon, Chen, & Allcock, 2012).

Synthesis and Characterization of Polyphosphazenes

High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-triluoroethoxy groups have been synthesized, revealing insights into the polymer chemistry involving 2-(2,2,2-Trifluoroethoxy)phenol. The study focused on the synthesis methods and the impact of different nucleophiles used (Allcock & Kim, 1994).

Antioxidant and Anticancer Properties of Phenolics

Research on phenolic compounds, including 2-(2,2,2-Trifluoroethoxy)phenol, has highlighted their significant antioxidant properties and potential health benefits. These compounds have been studied for their role in preventing oxidative stress-related diseases like cancer (Dai & Mumper, 2010).

Aryl Fluorosulfonate Intermediates

A study explored the method for the deoxyfluorination of phenols with sulfuryl fluoride and tetramethylammonium fluoride via aryl fluorosulfonate intermediates, showcasing another chemical application of phenols (Schimler, Cismesia, Hanley, Froese, Jansma, Bland, & Sanford, 2017).

Safety And Hazards

2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGLBLCECKXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517688
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)phenol

CAS RN

160968-99-0
Record name 2-(2,2,2-Trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (3.83 g) in dry methylene chloride (50 ml) was added boron tribromide (3.1 ml) with stirring under ice cooling, and the mixture was reacted for 30 minutes. The reaction mixture was poured into an aqueous sodium bicarbonate solution (500 ml), and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and diethyl ether (20/1) as eluent to give 2.37 g of 2-(2,2,2-trifluoroethoxy)phenol melting at 49°-50° C.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boron tribromide (2.8 ml, 0.03 mole) was added to a solution of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (X) (6.0 g, 0.03 mole) in methylene chloride (90 ml) with stirring below −10° C. Reaction was stirred at −10 to −20° C. for 30 minutes. The reaction mixture was quenched using aqueous sodium bicarbonate solution. Organic layer was separated, washed with water and dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 4.0 g of (XI) as oil. Purity (by GC)=95%.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of catechol (5 g, 0.045 moles) in dimethylsulfoxide (25 ml) were added, potassium carbonate (12.55 g, 0.09 mole) and 2,2,2-trifluoroethyl iodide (4.77 g, 0.023 mole) under stirring. The reaction mixture was stirred vigorously at 120° C. for 6 hours. Water (150 ml) was added to the reaction mixture and the mixture was extracted in Toluene (250 ml). Organic layer was washed with 1 N Sodium hydroxide solution (150 ml), followed by brine wash. The extract was dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 4.0 g of (XI) as oil. Purity (by GC)=96%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.55 g
Type
reactant
Reaction Step Two
Quantity
4.77 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethoxy)phenol
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroethoxy)phenol
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-Trifluoroethoxy)phenol
Reactant of Route 4
Reactant of Route 4
2-(2,2,2-Trifluoroethoxy)phenol
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-Trifluoroethoxy)phenol
Reactant of Route 6
Reactant of Route 6
2-(2,2,2-Trifluoroethoxy)phenol

Citations

For This Compound
4
Citations
XC Luo, GH Chen, HB Zhang, WL Huang - Chinese Chemical Letters, 2008 - Elsevier
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is the key intermediate of Silodosin, the α 1 -adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. In order to obtain …
Number of citations: 2 www.sciencedirect.com
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
Benign prostatic hyperplasia (BPH) is the most common male clinical problem impacting the quality of life of older men. Clinical studies have indicated that the inhibition of α 1A -/α 1D …
Number of citations: 3 www.mdpi.com
Y Guo, YD Li, C Chen, JH Zhao, HW Liu… - Research on Chemical …, 2016 - Springer
An efficient ligand-free fluoroalkoxylation of unactivated aryl bromides has been developed, with special attention focused on practicability of the reaction. Without precious metal and …
Number of citations: 3 link.springer.com
N AASAASAAAS - researchgate.net
According to an aspect of the invention there is provided a process for the synthesis of Silodosin (Compound of Formula I) comprising reductive amination of compound of Formula (VII) …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.